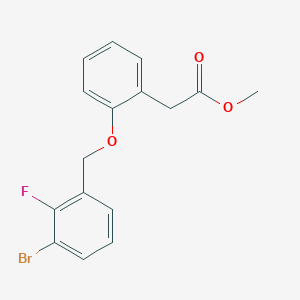
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-bromo-2-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid.
Another synthetic route involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the 3-bromo-2-fluorobenzyl group onto the phenyl ring. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and improve the yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the benzyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-((3-chloro-2-fluorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-bromo-2-chlorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-bromo-2-methylbenzyl)oxy)phenyl)acetate
Uniqueness
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination can enhance its chemical reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14BrFO3 |
|---|---|
Molecular Weight |
353.18 g/mol |
IUPAC Name |
methyl 2-[2-[(3-bromo-2-fluorophenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C16H14BrFO3/c1-20-15(19)9-11-5-2-3-8-14(11)21-10-12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3 |
InChI Key |
HNJWNQOEBSIEIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OCC2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















